Malayoside

Description

Contextual Background of Cardenolide Glycosides in Natural Product Chemistry

Cardenolide glycosides are a class of naturally occurring steroids characterized by a five-membered lactone ring attached at the C-17 position of the steroid nucleus and a sugar moiety linked at the C-3 position. nih.gov These compounds are widely distributed in certain plant families, such as Apocynaceae and Moraceae, and are also found in some insects and toads. nih.gov In natural product chemistry, cardenolide glycosides are renowned for their potent biological activities, most notably their cardiotonic effects, which stem from their ability to inhibit the Na+/K+-ATPase enzyme. nih.gov This inhibition leads to an increase in intracellular calcium ions in cardiac muscle, resulting in a stronger contraction. This mechanism has been the basis for the therapeutic use of well-known cardiac glycosides like digoxin (B3395198) and digitoxin (B75463) in the treatment of heart failure and certain arrhythmias. nih.gov Beyond their cardiac effects, academic research has increasingly unveiled the potential of cardenolide glycosides in other therapeutic areas, particularly in cancer research, due to their ability to induce apoptosis in various cancer cell lines. nih.gov

Historical Perspective on the Discovery and Initial Academic Interest in Malayoside

The discovery of this compound is intrinsically linked to the ethnobotanical history of Antiaris toxicaria, commonly known as the Upas tree. The latex of this tree has been used for centuries in Southeast Asia to create potent arrow poisons. nih.govprota4u.org This toxicity prompted early scientific investigations into the chemical constituents of the plant. While the exact date of the first isolation of this compound is not definitively documented in the readily available literature, its discovery is part of a broader effort to identify the active principles responsible for the plant's physiological effects.

Initial academic interest in the compounds from Antiaris toxicaria was driven by a desire to understand the molecular basis of their toxicity. Researchers in the mid-20th century, such as Dolder, Tamm, and Reichstein in 1955, conducted significant work on the glycosides of this plant. prota4u.org Through bioassay-guided fractionation of extracts from the trunk bark and latex, scientists isolated and characterized a complex mixture of cardenolide glycosides. nih.govresearchgate.net this compound was identified among these compounds, and its structure was elucidated through spectroscopic methods. researchgate.net Early studies focused on its cardiotonic properties, comparing its potency to other known cardiac glycosides like ouabain (B1677812). nih.gov

Significance of this compound as a Research Compound in Chemical Biology and Pharmacology

The significance of this compound in chemical biology and pharmacology extends beyond its cardiotonic effects. It serves as a valuable molecular probe for studying the Na+/K+-ATPase pump, a fundamental enzyme in cellular physiology. By interacting with this enzyme, this compound can be used to modulate intracellular ion concentrations and study the downstream signaling pathways.

More recently, the primary significance of this compound in academic research has shifted towards its potent anticancer activity. nih.govresearchgate.net This has positioned it as a lead compound for the development of novel cancer therapeutics. Its ability to induce apoptosis, or programmed cell death, in cancer cells at low concentrations makes it a subject of intense investigation. nih.gov Researchers are particularly interested in its selective cytotoxicity towards cancer cells and its potential to overcome drug resistance. nih.govresearchgate.net

The specific molecular mechanisms underlying this compound's anticancer effects are a key area of study. Its ability to modulate specific signaling pathways provides researchers with a tool to dissect the complex network of interactions that govern cancer cell proliferation and survival. nih.gov

Overview of Key Academic Research Trajectories for this compound

The academic research trajectory for this compound has evolved from initial phytochemical and toxicological characterization to a more focused investigation of its therapeutic potential, particularly in oncology.

Early Research (Mid to Late 20th Century):

Isolation and Structural Elucidation: The primary focus was on isolating this compound from Antiaris toxicaria and determining its chemical structure using techniques like NMR and mass spectrometry. researchgate.net

Cardiotonic Activity: Initial pharmacological studies centered on its effects on cardiac tissue, establishing its mechanism of action as a Na+/K+-ATPase inhibitor and comparing its activity to other cardiac glycosides. nih.gov

Contemporary Research (21st Century):

Anticancer Drug Discovery: This has become the dominant research trajectory. Studies have demonstrated this compound's potent cytotoxic effects against a range of human cancer cell lines, with a particular focus on non-small cell lung cancer. nih.govresearchgate.net

Mechanism of Action in Cancer: A significant research effort is dedicated to unraveling the molecular pathways through which this compound induces apoptosis. A key finding is its ability to activate the MAPK-Nur77 signaling pathway, leading to the translocation of the Nur77 protein to the mitochondria and subsequent cell death. nih.gov

Modulation of Cellular Signaling: Research is exploring how this compound affects various signaling cascades within cancer cells, providing insights into its pleiotropic anticancer effects. nih.gov

Detailed Research Findings: this compound's Anticancer Activity

Recent studies have provided detailed insights into the anticancer properties of this compound, particularly its effects on non-small cell lung cancer (NSCLC) cells.

| Cell Line | Assay | Key Findings | Reference |

| NCI-H460 (NSCLC) | Apoptosis Assay | This compound induces apoptosis in a dose-dependent manner. | nih.gov |

| NCI-H460 (NSCLC) | Western Blot | This compound induces the expression of Nur77 and promotes its translocation from the nucleus to the mitochondria. | nih.gov |

| NCI-H460 (NSCLC) | Western Blot | This compound activates the MAPK signaling pathway, specifically the phosphorylation of ERK and p38. | nih.gov |

| Nude Mice with NCI-H460 Xenografts | In Vivo Tumor Growth | This compound potently inhibits the growth of tumor cells in vivo. | nih.gov |

These findings highlight a specific and potent mechanism of action, suggesting that this compound is a promising candidate for further preclinical and potentially clinical development as a chemotherapeutic agent for NSCLC. nih.gov The research demonstrates that its apoptotic effect is dependent on the Nur77 pathway, offering a potential biomarker for predicting treatment response. nih.gov

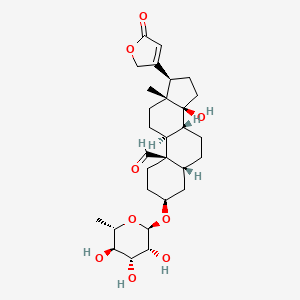

Structure

2D Structure

3D Structure

Properties

CAS No. |

6869-57-4 |

|---|---|

Molecular Formula |

C29H42O9 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C29H42O9/c1-15-23(32)24(33)25(34)26(37-15)38-18-5-9-28(14-30)17(12-18)3-4-21-20(28)6-8-27(2)19(7-10-29(21,27)35)16-11-22(31)36-13-16/h11,14-15,17-21,23-26,32-35H,3-10,12-13H2,1-2H3/t15-,17+,18-,19+,20-,21+,23-,24+,25+,26-,27+,28+,29-/m0/s1 |

InChI Key |

QITDIWRKOXBKAM-XUAZSLIYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)O)O |

Origin of Product |

United States |

Isolation and Purification Methodologies for Malayoside

Identification and Authentication of Botanical Sources for Malayoside Extraction

This compound is primarily derived from the plant Antiaris toxicaria, commonly known as the upas tree. smolecule.com It has also been reported to be present in Thevetia peruviana. smolecule.comnih.gov Antiaris toxicaria is a tree belonging to the Moraceae family and is found in tropical regions across Australia, tropical Asia, tropical Africa, Indonesia, the Philippines, Tonga, and other tropical islands. plantaedb.com Accurate identification and authentication of the plant species are crucial to ensure the presence of this compound and to avoid contamination with other compounds or plant materials.

Classical Extraction Techniques for this compound from Plant Biomass

Traditional methods for extracting this compound from plant materials, such as the trunk bark of Antiaris toxicaria, often involve solvent extraction techniques. Ethanol or methanol (B129727) are commonly used solvents to isolate the glycoside from the plant biomass. smolecule.com These classical techniques typically involve soaking the plant material in the solvent for a specified period, sometimes with heating, to dissolve the target compounds. phytojournal.com The liquid extract is then separated from the solid plant residue.

Other classical extraction methods that can be applied to plant materials include maceration, percolation, infusion, and decoction. phytojournal.comjaims.incabidigitallibrary.org Maceration involves soaking the coarse or fine powder of the plant material in a solvent in a closed container at room temperature, with occasional stirring. phytojournal.com Percolation involves the slow passage of a solvent through a column packed with the plant material. Decoction involves boiling the crude drug in water for a defined time, suitable for extracting water-soluble, heat-stable constituents. jaims.in

Advanced Chromatographic Separation Strategies for this compound Isolation and Purification

Following initial extraction, advanced chromatographic techniques are essential to purify this compound from other compounds present in the crude extract, such as other cardenolides. High-performance liquid chromatography (HPLC) is a widely used advanced method for the purification of this compound. smolecule.comvt.edu

Bioassay-guided fractionation is often employed, where fractions from chromatographic separation are tested for biological activity to guide the isolation of the target compound. nih.gov In the isolation of cardiac glycosides from Antiaris toxicaria bark, an ethanolic extract was partitioned using different solvents like CHCl3, n-BuOH, and H2O. nih.gov The resulting fractions were then subjected to column chromatography over silica (B1680970) gel and Diaion HP-20. nih.gov Further purification of enriched cardiac glycoside fractions involved a series of column chromatographic steps, including silica gel chromatography, semipreparative reversed-phase HPLC, and Sephadex LH-20, to obtain pure compounds. nih.gov

Membrane separation technology has also been explored for extracting fractions of different molecular weights from plant materials. mdpi.comnih.gov This technique offers advantages such as high separation efficiency, low energy consumption, and environmental friendliness. nih.gov

Methodologies for Purity Assessment of Isolated this compound

Assessing the purity of isolated this compound is a critical step to ensure its suitability for further research or applications. Various analytical techniques can be employed for purity assessment.

Chromatographic methods, particularly HPLC, are valuable for determining the purity of isolated compounds by separating and quantifying the components in a sample. The presence of a single peak corresponding to this compound in an HPLC chromatogram at a specific wavelength is indicative of high purity. vt.edu

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are used to establish the structure of isolated compounds and can also provide information about purity by identifying the presence of impurities. nih.gov Analysis of 1D and 2D NMR spectra and mass spectral data helps confirm the identity and assess the purity of this compound. nih.gov

Other methods for assessing purity can include techniques that evaluate the physical and chemical properties of the isolated compound. While specific detailed methodologies for this compound purity assessment were not extensively detailed in the search results beyond chromatographic and spectroscopic analysis for structural elucidation and identification, general purity assessment in chemical analysis often involves comparing experimental data (e.g., melting point, spectroscopic data) to known standards and using quantitative analytical techniques. researchgate.net

Biosynthetic Investigations of Malayoside

Proposed Biosynthetic Pathways of Cardenolides Relevant to Malayoside

The biosynthesis of cardenolides is thought to originate from sterol precursors, with cholesterol and phytosterols (B1254722) (such as β-sitosterol and campesterol) being proposed as potential starting points. researchgate.netoup.comnih.govresearchgate.net The pathway is believed to proceed through pregnane (B1235032) derivatives, with pregnenolone (B344588) considered a central intermediate. mpg.debiorxiv.orgmpg.denih.govresearchgate.net

A proposed pathway involves the conversion of a sterol precursor to pregnenolone, followed by modifications to the steroid core, including hydroxylation at C-14β and C-21, and the addition of the butenolide ring at C-17. biorxiv.orgnih.govthieme-connect.com Glycosylation at the C-3β position with various sugar moieties then leads to the formation of cardenolide glycosides like this compound. researchgate.netnih.govnih.gov

While cholesterol has been proposed as the substrate for cardenolides, indirect evidence suggests that phytosterols may also serve as precursors. oup.com Studies in Digitalis lanata indicated that malonate is an effective precursor in cardenolide synthesis. thieme-connect.com

Enzymatic Mechanisms and Gene Clusters Involved in Cardenolide Biosynthesis

Several enzymes and corresponding genes involved in cardenolide biosynthesis have been identified. The conversion of sterols to pregnenolone, the first proposed step, is catalyzed by enzymes from the cytochrome P450 (CYP) family, specifically CYP87A. nih.govmpg.dempg.denih.govsciencedaily.com Studies in Digitalis purpurea and Calotropis procera have identified CYP87A106 and CpCYP87A103, respectively, as enzymes catalyzing this step. nih.govresearchgate.net In Erysimum cheiranthoides, EcCYP87A126 has been shown to possess sterol side chain cleaving activity essential for cardenolide production. biorxiv.orgresearchgate.net

Downstream enzymatic steps involve modifications to the pregnane core. Enzymes such as 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductase (P5βR) are involved in the early stages of converting pregnenolone or progesterone to pregnanolone (B1679072) derivatives. researchgate.netoup.comnih.govnih.govresearchgate.net In Erysimum, Ec3βHSD and EcP5βR2 have been identified and characterized for their roles in determining the stereochemistry at carbon 5 of the steroid core. nih.gov

More recently, 2-oxoglutarate-dependent dioxygenases (2OGDs) have been implicated in cardenolide biosynthesis. biorxiv.org In Erysimum cheiranthoides, CARD5 and CARD6, identified as 2OGDs, are proposed to catalyze the 14β- and 21-hydroxylation of the steroid core, respectively. biorxiv.org Glycosylation, the addition of sugar units, is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.gov A cardenolide-related biosynthetic gene co-expression cluster in Erysimum has identified a glycosyltransferase, Ec07g009482.1, as a potential contributor to cardenolide biosynthesis. nih.gov

Gene co-expression analysis has been a valuable tool in identifying candidate genes involved in cardenolide biosynthesis. nih.govnih.gov In Erysimum species, a cluster of coexpressed genes related to steroid metabolism and cardenolide biosynthesis has been identified, containing genes encoding known and candidate enzymes. nih.gov

Precursor Incorporation Studies for Pathway Delineation

Precursor incorporation studies using radiolabeled or stable isotope-labeled compounds have been instrumental in delineating the cardenolide biosynthetic pathway. Early studies in Digitalis lanata and Digitalis purpurea using radioisotope-labeled precursors suggested that cardenolide biosynthesis proceeds through pregnane derivatives like pregnenolone or progesterone. nih.govthieme-connect.com

Feeding studies with stable isotope-labeled pregnenolone in Digitalis purpurea confirmed its role as a central precursor, with the label being incorporated into cardenolides. nih.govresearchgate.net In Erysimum cheiranthoides, feeding predicted intermediates such as pregnenolone, isoprogesterone, progesterone, and 5β-pregnane-3,20-dione to mutant lines deficient in early pathway enzymes rescued cardenolide biosynthesis, supporting their position in the pathway. biorxiv.org Incorporation experiments in Digitalis lanata showed that malonate was effectively incorporated into cardenolides. thieme-connect.com

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation and Manipulation

Genetic engineering approaches, including the use of mutant lines and transient expression systems, have been employed to elucidate and manipulate cardenolide biosynthesis. CRISPR/Cas9 knockout lines in Erysimum have been used to confirm the in vivo activity of identified enzymes like 3βHSD and P5βR2 and their contribution to cardenolide synthesis and the determination of steroid core stereochemistry. nih.gov Knockout mutants of CYP87A126 in Erysimum cheiranthoides have demonstrated that this enzyme's activity is necessary for cardenolide production in planta and provide a tool for investigating pathway intermediates. biorxiv.org Similarly, knockout mutants of CARD5 and CARD6 in Erysimum cheiranthoides are deficient in cardenolide biosynthesis and accumulate pathway intermediates, confirming the roles of these 2OGDs in hydroxylation steps. biorxiv.org

Transient expression systems, such as infiltration in Nicotiana benthamiana, have been used to test the activity of candidate enzymes and to partially reconstitute parts of the cardenolide biosynthetic pathway. biorxiv.orgbiorxiv.org For example, expressing identified enzymes together in N. benthamiana has allowed for the assessment of their catalytic functions in a heterologous system. biorxiv.org

Furthermore, attempts have been made to reconstitute parts of the cardenolide pathway in heterologous hosts like Saccharomyces cerevisiae by expressing genes from different organisms encoding relevant enzymes. nih.govnih.gov This approach has successfully produced central intermediates in cardenolide biosynthesis, demonstrating the potential for metabolic engineering to produce these compounds. nih.govnih.gov

Chemical Synthesis and Derivatization Strategies for Malayoside and Its Analogues

Semi-Synthetic Approaches to Malayoside Derivatives from Natural Precursors

Semi-synthetic routes often begin with the extraction of cardenolides from natural sources, such as the latex or bark of Antiaris toxicaria. smolecule.comnih.gov Traditional methods involve solvent extraction, followed by purification techniques like high-performance liquid chromatography (HPLC). smolecule.com Once isolated, these natural cardenolides can serve as starting materials for chemical modifications to produce derivatives. This approach leverages the availability of complex natural scaffolds while allowing for targeted structural changes. For instance, studies have isolated various cardiac glycosides and aglycones from Antiaris toxicaria, which can potentially be used as precursors for semi-synthesis. nih.gov

Total Synthesis Efforts of Related Cardenolide Aglycones

Structural Modification and Chemo-enzymatic Synthesis of this compound Analogues

Structural modification of cardiac glycosides, including this compound, is pursued to potentially enhance their properties, such as anticancer activity. nih.govresearchgate.net These modifications can involve alterations to the steroid core or the sugar moiety. While chemical modification is a primary strategy, chemo-enzymatic synthesis presents an alternative approach that combines chemical steps with enzymatic reactions. rsc.orgnih.gov Chemo-enzymatic methods can offer advantages in terms of stereo- and regioselectivity under mild conditions. nih.govnih.gov Although general examples of chemo-enzymatic synthesis exist for various compounds, including modified nucleotides and peptides, specific applications to this compound or cardenolide analogues are less extensively documented in the provided search results. rsc.orgnih.govnih.gov However, the principle of using enzymes for specific transformations on chemically synthesized or modified cardenolide scaffolds could be a valuable route for generating diverse analogues.

Mechanistic Research on the Biological Activities of Malayoside

Cellular and Molecular Targets of Malayoside Action

Investigations into this compound's mechanism of action have identified several key cellular and molecular targets, including ion pumps and nuclear receptors.

Inhibition of Na+/K+-ATPase and Subsequent Intracellular Ion Dysregulation

Cardenolides, as a class of compounds, are known for their ability to inhibit the Na+/K+-ATPase enzyme. smolecule.compeerj.com This inhibition disrupts the normal ion gradient across the cell membrane, leading to an increase in intracellular sodium concentration and a decrease in intracellular potassium concentration. While the direct effect of this compound on Na+/K+-ATPase and the subsequent ion dysregulation is a characteristic of cardenolides, specific detailed research findings solely focused on this compound's direct impact on this pump and the resulting ion changes were not prominently featured in the provided search results. However, the association of cardenolides with Na+/K+-ATPase inhibition and the subsequent activation of intracellular signaling pathways, including protein kinases, has been noted. peerj.com

Modulation of Nuclear Receptor Nur77 Expression and Mitochondrial Localization

A significant molecular target of this compound is the nuclear receptor Nur77 (also known as NR4A1). researchgate.netnih.govmdpi.comnih.gov Studies have shown that this compound induces the expression of Nur77 and promotes its translocation to the mitochondria. researchgate.netnih.govnih.gov The induction of apoptosis by this compound has been demonstrated to be dependent on Nur77. researchgate.netnih.gov This modulation of Nur77, including its increased expression and mitochondrial localization, is considered a key mechanism by which this compound exerts its biological effects, particularly in inducing apoptosis in cancer cells. researchgate.netnih.govmdpi.comnih.gov

Intracellular Signaling Pathway Modulation by this compound

This compound has been shown to modulate several intracellular signaling pathways that are critical for regulating cellular processes such as proliferation, differentiation, and apoptosis. researchgate.netsmolecule.commdpi.com

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK and p38 phosphorylation)

Research indicates that this compound activates the MAPK signaling pathway, specifically inducing the phosphorylation of Extracellular signal-regulated kinase (ERK) and p38 MAPK. researchgate.netmdpi.comnih.govresearchgate.net This activation of the MAPK pathway appears to play a crucial role in the mechanism of this compound-induced Nur77 expression and subsequent apoptosis. researchgate.netnih.govresearchgate.net Studies have demonstrated that suppressing MAPK signaling activation inhibits the expression of Nur77 and attenuates the apoptosis induced by this compound. researchgate.netnih.gov The anti-cancer effects of this compound observed in vivo have also been linked to elevated levels of phosphorylated ERK and p38 proteins. researchgate.netnih.gov

Involvement of Phosphatidylinositol-3-kinase (PI3K)/Akt Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is another intracellular signaling cascade that may be influenced by this compound. Network pharmacology analysis has suggested that this compound may exert its anti-tumor effects, in part, by regulating the PI3K/Akt pathway. mdpi.com This pathway is known to manage cell metabolism, growth, proliferation, and tumor development. mdpi.com While the precise details of this compound's interaction with the PI3K/Akt pathway require further comprehensive elucidation, its potential involvement has been highlighted through network analysis studies. mdpi.com

Induction of Apoptosis through Caspase-Dependent Mechanisms (e.g., PARP and Caspase-3 cleavage)

This compound has been shown to induce apoptosis in cancer cells, and this process involves caspase-dependent mechanisms. nih.govresearchgate.net Specifically, studies have demonstrated that this compound can induce the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3. researchgate.net Caspase-3 is a key executioner caspase that, upon activation, cleaves various cellular substrates, including PARP, leading to the characteristic biochemical features of apoptosis. frontiersin.orgabcam.comnih.gov The cleavage of PARP by activated caspases results in the generation of an 89 kDa fragment, which is considered a hallmark of apoptosis. frontiersin.orgabcam.com The induction of PARP and Caspase-3 cleavage by this compound indicates that its apoptotic effects are mediated, at least in part, through the activation of the caspase cascade. researchgate.net

Here is a data table summarizing some of the key molecular targets and modulated pathways:

| Target/Pathway | Effect of this compound | Research Finding |

| Na+/K+-ATPase | Inhibition (characteristic of cardenolides) | Associated with activation of intracellular signaling pathways. smolecule.compeerj.com |

| Nuclear Receptor Nur77 | Induced expression and mitochondrial localization | Apoptosis induction is Nur77-dependent. researchgate.netnih.govnih.gov |

| MAPK Pathway (ERK and p38) | Activation (phosphorylation) | Involved in Nur77 expression and apoptosis induction. researchgate.netnih.govresearchgate.net |

| PI3K/Akt Pathway | Potential modulation (suggested by network analysis) | May contribute to anti-tumor effects by regulating cell survival. mdpi.com |

| PARP | Cleavage | Indicates activation of caspase-dependent apoptosis. researchgate.net |

| Caspase-3 | Cleavage/Activation | Key executioner caspase in this compound-induced apoptosis. researchgate.netfrontiersin.orgabcam.comnih.gov |

Advanced Cellular Assays and Model Systems in Mechanistic Studies

In vitro Cancer Cell Line Models (e.g., Non-Small Cell Lung Cancer, Prostate Adenocarcinoma) for Activity Assessment

In vitro studies utilizing various cancer cell lines have been instrumental in understanding this compound's biological activities. Research indicates that this compound exhibits significant activity in human non-small cell lung cancer (NSCLC) cells, inducing apoptosis smolecule.comresearchgate.netnih.gov. Specifically, studies in NCI-H460 NSCLC cells have shown that this compound triggers programmed cell death researchgate.netnih.gov.

This compound has also demonstrated the ability to inhibit the proliferation of prostate cancer cells smolecule.commdpi.com. Experiments using LNCaP prostate adenocarcinoma cells have shown that this compound inhibits cell growth in a dose-dependent manner mdpi.com. The half-maximal inhibitory concentration (IC₅₀) values for this compound in LNCaP cells varied with incubation time, being approximately 19 nM for 24 hours, 14 nM for 48 hours, and 26 nM for 72 hours mdpi.com.

| Cell Line | Cancer Type | Activity Observed | IC₅₀ (nM) at 24h | IC₅₀ (nM) at 48h | IC₅₀ (nM) at 72h |

|---|---|---|---|---|---|

| NCI-H460 | Non-Small Cell Lung Cancer | Apoptosis Induction | Not specified | Not specified | Not specified |

| LNCaP | Prostate Adenocarcinoma | Growth Inhibition | ~19 | ~14 | ~26 |

Gene Expression and Proteomic Profiling in Response to this compound Treatment

Investigations into the molecular mechanisms of this compound involve analyzing changes in gene and protein expression profiles following treatment. Research has shown that this compound can activate the mitogen-activated protein kinase (MAPK) signaling pathway, which is known to play a role in cell proliferation and apoptosis smolecule.comresearchgate.netnih.gov. Studies in NSCLC cells have indicated that this compound induces the expression and mitochondrial localization of the nuclear receptor Nur77 researchgate.netnih.gov. The apoptotic effect of this compound in these cells was found to be dependent on Nur77 researchgate.netnih.gov. Furthermore, this compound treatment led to the activation of both ERK and p38 phosphorylation within the MAPK pathway researchgate.netnih.gov. Inhibition of MAPK signaling was shown to suppress the induction of Nur77 expression and the subsequent apoptosis triggered by this compound researchgate.netnih.gov.

In prostate adenocarcinoma cells, this compound has also been shown to modulate Nur77 expression mdpi.comresearchgate.net. Western blot analysis revealed that Nur77 expression was significantly induced within 3 hours of this compound treatment in LNCaP cells, remaining elevated for over 6 hours before declining mdpi.comresearchgate.net. The apoptotic effect of this compound in LNCaP cells was found to be dependent on Nur77 expression researchgate.netresearchgate.net. Network pharmacological analysis suggests that this compound's effects in prostate cancer may involve targets and pathways related to MAPKs, such as AKT1, EGFR, MAPK1, and SRC, which are important for Nur77 regulation nih.gov.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and dynamics simulations have been employed to investigate the potential interactions between this compound and its target proteins at a molecular level mdpi.comresearchgate.net. These computational approaches help predict binding affinities and analyze the stability of ligand-protein complexes mdpi.comnih.gov.

In the context of prostate adenocarcinoma, molecular docking and dynamics simulations have been used to explore the interaction between this compound and Nur77 mdpi.comresearchgate.net. These analyses suggest that Nur77 is a feasible target for this compound in the treatment of prostate adenocarcinoma mdpi.comresearchgate.net. The binding mode predicted by docking studies showed consistency with interactions observed in molecular dynamics simulations mdpi.com. Specifically, hydrogen bonding interactions with residues Gln57 and Gln73 were identified as playing a significant role in this compound's binding affinity to the Nur77 protein mdpi.com. The estimated total binding free energy for the this compound-Nur77 complex was reported to be -88.856 kJ/mol, indicating a high binding affinity nih.gov. Residue decomposition energy analysis further highlighted the critical contribution of Gln57 and Gln73 to the binding nih.gov.

Comparative Mechanistic Studies with Other Cardiac Glycosides and Cardenolides

This compound belongs to the class of cardiac glycosides, specifically cardenolides, which are known for their ability to inhibit Na+/K+-ATPase smolecule.comnih.govmdpi.com. Comparative mechanistic studies with other cardiac glycosides like ouabain (B1677812) and digitoxin (B75463) reveal both shared mechanisms and potential differences in their biological activities and target interactions nih.govmdpi.comwikipedia.orgwikidoc.orgnih.gov.

Cardiac glycosides, in general, exert their primary effect by inhibiting the Na+/K+-ATPase pump, leading to an increase in intracellular sodium concentration and subsequently, intracellular calcium levels smolecule.comnih.govmdpi.com. This mechanism is linked to their cardiotonic effects and also contributes to their observed cytotoxicity in cancer cells nih.govmdpi.com.

Comparative studies have shown that this compound is nearly equipotent to ouabain in terms of its positive inotropic effect in guinea pig atria nih.gov. This compound also demonstrated a similar safety index to ouabain in this model nih.gov. However, in papillary muscle, this compound exhibited better maximal positive inotropic effect and safety index compared to ouabain nih.gov. Electrophysiological recordings indicated that this compound inhibits sodium pump current in a concentration-dependent manner, a characteristic shared with other cardiac glycosides that target Na+/K+-ATPase nih.gov.

While the inhibition of Na+/K+-ATPase is a common mechanism among cardiac glycosides, differences in their sugar moieties and aglycone structures can lead to variations in their pharmacological properties, including target specificity and downstream signaling effects. This compound's specific interactions with pathways like MAPK-Nur77, as observed in cancer cell lines, highlight potential differences or additional mechanisms compared to the broader class of cardiac glycosides smolecule.comresearchgate.netnih.gov. Research suggests that the anti-cancer effects of cardenolide glycosides can be associated with a variety of proteins and signaling pathways nih.gov.

Advanced Analytical Methodologies for Malayoside Quantification and Characterization

Chromatographic Techniques for Quantitative Analysis and Identification in Complex Mixtures (e.g., HPLC, UFLC-Q-TOF-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and purification of Malayoside from complex plant extracts containing other cardenolides nih.govsmolecule.com. These techniques enable both the quantitative analysis of this compound concentration and its identification within mixtures.

Advanced hyphenated techniques, such as Ultra-Fast Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UFLC-Q-TOF-MS/MS) or HPLC-Q-TOF-MS/MS, offer enhanced capabilities for the comprehensive analysis of this compound and related compounds nih.govmdpi.comresearchgate.net. HPLC-Q-TOF-MS/MS is a powerful tool for analyzing chemical substances in complex samples, allowing for the identification and characterization of numerous compounds nih.govmdpi.com. This method involves separating compounds using HPLC and then analyzing them by Q-TOF-MS/MS, which provides high-resolution mass data and fragmentation patterns crucial for structural elucidation and confirmation researchgate.netmdpi.comchromatographyonline.com.

For instance, HPLC-Q-TOF-MS/MS has been successfully applied in the analysis of complex biological extracts to identify and characterize various compounds, including glycosides mdpi.commdpi.com. The Q-TOF mass analyzer provides accurate mass measurements, aiding in the determination of elemental composition, while tandem MS (MS/MS) provides structural information through fragmentation patterns mdpi.comchromatographyonline.com. This is particularly valuable for identifying this compound in complex biological or botanical samples where numerous other compounds are present.

Spectroscopic Methods for High-Resolution Analysis in Biological Samples

Spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are vital for the high-resolution structural elucidation and confirmation of this compound, both in isolated form and potentially within simpler biological matrices or extracts.

NMR spectroscopy (including 1D and 2D techniques like 1H NMR, 13C NMR, COSY, HMQC, HMBC, and ROESY) provides detailed information about the carbon-hydrogen framework and connectivity of the this compound molecule nih.govresearchgate.netnih.gov. Analysis of chemical shifts, coupling constants, and correlation signals allows for the unambiguous assignment of protons and carbons and the determination of the molecule's stereochemistry nih.govnih.gov. For example, NMR studies have been used to establish the structures of cardiac glycosides, including this compound, isolated from Antiaris toxicaria, by analyzing characteristic signals and correlations nih.govresearchgate.net.

Mass spectrometry, often coupled with chromatographic techniques (LC-MS), provides information on the molecular weight and fragmentation of this compound, which is essential for its identification and structural analysis nih.govresearchgate.netcas.cn. High-resolution MS techniques, such as HRFABMS or HR-TOF-MS, can provide accurate mass measurements to confirm the molecular formula of this compound nih.govresearchgate.netnih.gov. The fragmentation patterns observed in tandem MS (MS/MS) experiments offer insights into the structural subunits of the molecule mdpi.com. MS and NMR spectroscopic studies, including homonuclear and heteronuclear correlation experiments, have been used in combination to establish the structures of cardiac glycosides from Antiaris toxicaria nih.govresearchgate.net.

Chemoinformatics and Bioinformatics Tools in Data Interpretation for this compound Research

Chemoinformatics and bioinformatics tools play an increasingly important role in the interpretation of complex analytical data generated during this compound research and in exploring its potential biological interactions mdpi.comresearchgate.net.

Chemoinformatics approaches can be applied to analyze the structural properties of this compound, compare it with other known compounds, and predict its potential interactions or activities based on structural similarity or predicted molecular properties mdpi.com. Databases like PubChem provide computed properties, identifiers, and links to relevant literature and biological assay results for compounds like this compound nih.gov.

Bioinformatics tools are particularly useful when investigating the biological effects of this compound, such as its reported interactions with cellular signaling pathways like the MAPK pathway and its influence on proteins like Nur77 smolecule.commdpi.comresearchgate.netresearchgate.netmdpi.com. Network pharmacology analysis, which integrates data on compounds, targets, and pathways, can help to systematically identify potential mechanisms of action for this compound nih.govmdpi.com. This involves using databases and computational methods to predict and analyze the interactions between this compound and biological targets, providing a broader understanding of its effects within a biological system researchgate.netmdpi.com. For instance, network pharmacological analysis has been used to suggest that this compound may influence prostate cancer cells by regulating nuclear receptors and MAPK signaling pathways mdpi.com.

These computational approaches complement experimental analytical techniques by providing a framework for hypothesis generation, data integration, and the identification of potential biological targets and pathways affected by this compound nih.govmdpi.com.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 49799516 |

| Ouabain (B1677812) | 3639 |

| Periplogenin | 23302 |

| Antiarose | Not listed |

| Convallatoxin | 165877 |

| Silybin maltoside | 71587941 |

| Caffeic acid | 1794424 |

| Paeoniflorin | 442469 |

| Sinensetin | 108083 |

| Nobiletin | 72340 |

| Nur77 | 390181 |

| Caspase-3 | 25864 |

| PARP | 16318459 |

| Gefitinib | 123631 |

| IGF-1 | 84761 |

Data Table (Example based on potential spectroscopic data structure, illustrative)

Future Directions and Emerging Research Avenues for Malayoside

Exploration of Novel Biological Activities and Mechanistic Pathways Beyond Current Understanding

Current research has compellingly demonstrated that Malayoside induces apoptosis in human non-small cell lung cancer (NSCLC) cells. nih.gov The primary mechanism identified involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn leads to the expression and mitochondrial localization of the orphan nuclear receptor Nur77. nih.gov This translocation of Nur77 is a critical step that triggers the apoptotic cascade. nih.gov

Future research must extend beyond this established pathway to explore other potential biological activities and molecular targets. The broad spectrum of activities often associated with cardenolide glycosides suggests that this compound's effects may not be limited to cancer. mdpi.comnih.gov Investigating its potential in other therapeutic areas, such as cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions, represents a promising frontier. Mechanistic studies should aim to identify new protein interactions and signaling cascades affected by this compound, potentially uncovering novel therapeutic applications.

Table 1: Known Biological Activity and Mechanistic Pathway of this compound

| Activity | Cell Line | Mechanism of Action | Key Proteins Involved |

|---|

Advanced Structural Biology Studies of this compound-Target Interactions for Rational Design

A fundamental understanding of how this compound interacts with its molecular targets is crucial for the rational design of more effective and specific derivatives. While Nur77 has been identified as a key player in this compound-induced apoptosis, the precise atomic-level interactions remain unknown. nih.gov Advanced structural biology techniques are essential to elucidate these details.

Future research should prioritize solving the three-dimensional structure of this compound in complex with its target proteins, particularly the ligand-binding domain of Nur77. nih.gov Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) could provide high-resolution snapshots of the binding interface. youtube.comyoutube.com This structural information would reveal the specific amino acid residues and the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the interaction, paving the way for the structure-based design of new molecules with improved affinity and selectivity. nih.govmdpi.com

Development of Engineered Biosynthetic Pathways for Sustainable and Scalable Production

This compound is a structurally complex natural product, and its isolation from Antiaris toxicaria can be inefficient and environmentally burdensome. nih.gov A significant future direction lies in the development of sustainable and scalable production methods through metabolic engineering and synthetic biology.

The biosynthetic pathway of cardenolides in plants is intricate and not yet fully elucidated. thieme-connect.comresearchgate.netmpg.de Research efforts should focus on identifying the specific genes and enzymes responsible for synthesizing the this compound scaffold and attaching its characteristic sugar moieties. nih.govmdpi.com Once these enzymatic steps are understood, the corresponding genes could be transferred into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. mdpi.com These engineered microorganisms could then be grown in large-scale fermenters to produce this compound or its precursors, offering a more reliable, cost-effective, and environmentally friendly supply chain. nih.gov

Innovative Synthetic Strategies for Structurally Complex this compound Analogues with Enhanced Specificity

While this compound shows promise, chemical synthesis offers the opportunity to create analogues with enhanced therapeutic properties, such as increased potency, greater target specificity, and improved pharmacokinetic profiles. researchgate.net The structural complexity of this compound presents a significant synthetic challenge, requiring innovative chemical strategies.

Future synthetic research should focus on developing efficient and modular routes to the core steroid structure and the glycosidic side chain. nih.govdocumentsdelivered.com This would enable the systematic modification of different parts of the molecule. For example, chemists could create a library of this compound analogues with varied sugar groups or altered functional groups on the steroid backbone. nih.govgeorgiasouthern.edu These new compounds could then be screened to identify derivatives that bind more specifically to Nur77 or other targets, potentially reducing off-target effects and leading to safer therapeutic agents. researchgate.net

Integration of Computational and Systems Biology Approaches for Comprehensive Mechanistic Understanding

The biological effects of this compound result from its interaction with a complex network of cellular pathways. nih.gov Computational and systems biology approaches offer powerful tools to model and understand this complexity, moving beyond the study of individual components to a holistic view of the system. nih.gov

Future research should leverage computational modeling to simulate the MAPK signaling cascade in response to this compound, predicting how it perturbs the network dynamics. researchgate.netresearchgate.net Molecular docking and molecular dynamics simulations can be used to model the interaction between this compound and its targets at an atomic level, predicting binding affinities and identifying key structural features for interaction. nih.govopenmedicinalchemistryjournal.commdpi.com Integrating these computational models with experimental data from genomics, proteomics, and metabolomics will allow for the construction of a comprehensive systems-level model of this compound's mechanism of action, potentially identifying new targets and predicting patient responses. plos.org

Table 2: Potential Computational Approaches for this compound Research

| Approach | Application | Potential Insights |

|---|---|---|

| Molecular Docking | Predict binding mode of this compound with Nur77 and MAPK pathway kinases. | Identify key binding interactions and guide analogue design. mdpi.com |

| Molecular Dynamics | Simulate the stability and conformational changes of the this compound-target complex over time. | Understand the dynamics and thermodynamics of binding. |

Research on this compound in Ethnobotanical Contexts and Traditional Medicine Systems for Academic Insights

This compound is derived from Antiaris toxicaria, a plant with a long history in traditional human practices. nih.gov The latex of this tree, commonly known as the Upas tree, is famously toxic and has been used historically as an arrow poison in Southeast Asia and Africa. planetayurveda.comjungledragon.com This potent bioactivity is due to the presence of cardiac glycosides like this compound. planetayurveda.com

Despite its toxicity, various parts of the plant have been used cautiously in traditional medicine to treat conditions ranging from skin diseases and fever to convulsions and neurological disorders. yunnanexploration.comprota4u.orgresearchgate.net Future academic research should delve into these ethnobotanical records. By correlating traditional uses with modern pharmacological findings, researchers can gain valuable insights. The investigation of compounds like this compound, identified from a plant known for its potent effects in traditional systems, underscores the value of ethnobotany as a guide for discovering powerful bioactive molecules and understanding their molecular basis. researchgate.net

Q & A

Q. How to ensure reproducibility in this compound’s in vivo anti-inflammatory assays?

- Methodological Answer : Standardize animal models (e.g., murine carrageenan-induced paw edema) with strict inclusion criteria (weight, age). Randomize treatment groups and blind experimenters to conditions. Report ARRIVE guidelines-compliant metadata (e.g., housing temperature, diet) .

Comparative and Validation Studies

Q. How to validate this compound’s selectivity in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.